Riluzole hydrochloride

Descripción general

Descripción

El clorhidrato de riluzole es un medicamento que se utiliza principalmente para tratar la esclerosis lateral amiotrófica (ELA), una enfermedad neurodegenerativa progresiva que afecta las células nerviosas del cerebro y la médula espinal . Es un miembro de la clase de benzotiazoles y funciona como un antagonista del glutamato . El clorhidrato de riluzole es conocido por sus propiedades neuroprotectoras y se ha demostrado que prolonga la supervivencia y retrasa la necesidad de apoyo respiratorio en pacientes con ELA .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El clorhidrato de riluzole se sintetiza a través de un proceso de varios pasos que involucra la reacción de 2-aminobenzotiazol con trifluorometoxibenceno . Las condiciones de reacción generalmente implican el uso de una base fuerte, como el hidruro de sodio, y un solvente orgánico, como la dimetilformamida (DMF). La reacción se lleva a cabo bajo una atmósfera inerte para evitar la oxidación y otras reacciones secundarias .

Métodos de producción industrial

En entornos industriales, la producción de clorhidrato de riluzole implica una síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la coherencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El clorhidrato de riluzole experimenta varias reacciones químicas, que incluyen:

Oxidación: El riluzole se puede oxidar para formar sus derivados de sulfóxido y sulfona correspondientes.

Reducción: El compuesto se puede reducir para formar sus derivados de amina correspondientes.

Sustitución: El riluzole puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de benzotiazol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas.

Productos principales formados

Oxidación: Derivados de sulfóxido y sulfona.

Reducción: Derivados de amina.

Sustitución: Varios derivados de benzotiazol sustituidos.

Aplicaciones Científicas De Investigación

Amyotrophic Lateral Sclerosis (ALS)

Riluzole is the only FDA-approved drug for ALS, where it has been shown to extend survival and delay the need for mechanical ventilation. Clinical trials have demonstrated that it can prolong life by several months and improve quality of life by reducing the progression of symptoms associated with motor neuron degeneration .

Efficacy Data:

- Clinical Trials: Riluzole has been evaluated in multiple randomized controlled trials, establishing its efficacy in extending survival in ALS patients .

- Real-World Evidence: Observational studies corroborate findings from clinical trials, indicating significant benefits in real-world settings .

Acute Spinal Cord Injury (tSCI)

Recent studies have explored the use of riluzole in acute spinal cord injuries. A Phase III clinical trial showed that riluzole administration within 12 hours post-injury could promote recovery and mitigate secondary injury cascades associated with excitotoxicity, a common consequence of spinal cord trauma .

Study Insights:

- The trial involved 193 patients and assessed motor function recovery over 180 days, indicating potential benefits in upper extremity motor scores .

Other Neurological Disorders

Riluzole's mechanism makes it a candidate for treatment in various other neurological conditions:

- Epilepsy: Due to its antiexcitotoxic properties, riluzole may help manage certain forms of epilepsy by reducing neuronal hyperexcitability .

- Parkinson’s Disease: Preclinical models suggest riluzole may offer neuroprotective effects against dopaminergic neuron degeneration .

- Huntington’s Disease and Cerebral Ischemia: Studies indicate potential efficacy in these conditions, although further clinical validation is needed .

Psychiatric Disorders

Emerging research suggests that riluzole may have applications in treating mood disorders such as depression and anxiety, potentially due to its effects on glutamate signaling pathways .

Case Studies:

- Several case reports have highlighted improvements in depressive symptoms following riluzole treatment, warranting further investigation into its antidepressant properties.

Pain Management

Riluzole has been investigated for its analgesic properties, particularly in neuropathic pain conditions. Its ability to modulate sodium channels and reduce excitatory neurotransmitter release may provide relief from chronic pain syndromes .

Cancer Research

There is ongoing exploration into the use of riluzole as an adjunct therapy in cancer treatment. The compound's ability to modulate neurotransmitter systems may influence tumor microenvironments and enhance the efficacy of certain chemotherapeutic agents .

Summary Table of Applications

| Application | Evidence Level | Key Findings |

|---|---|---|

| Amyotrophic Lateral Sclerosis | High | Extends survival; delays mechanical ventilation needs |

| Acute Spinal Cord Injury | Moderate | Promotes recovery; mitigates secondary injury |

| Epilepsy | Emerging | Potential reduction in seizure frequency |

| Parkinson’s Disease | Preclinical | Neuroprotective effects observed |

| Psychiatric Disorders | Emerging | Improvements in depressive symptoms noted |

| Pain Management | Emerging | Analgesic properties suggested |

| Cancer Research | Early-stage | Modulation of tumor microenvironments under investigation |

Mecanismo De Acción

El clorhidrato de riluzole ejerce sus efectos inhibiendo la liberación de glutamato, un neurotransmisor que está involucrado en la excitotoxicidad, un proceso que conduce al daño neuronal y la muerte . Bloquea preferentemente los canales de sodio sensibles a la TTX, que están asociados con neuronas dañadas . Además, se ha informado que el riluzole inhibe los receptores de kainato y NMDA, y potencia los receptores GABA_A a través de un sitio de unión alostérico . Estas acciones contribuyen a sus efectos neuroprotectores al reducir la excitabilidad neuronal y prevenir la toxicidad inducida por el glutamato .

Comparación Con Compuestos Similares

Compuestos similares

Edaravona: Otro fármaco utilizado para tratar la ELA, que actúa como un captador de radicales libres.

Gabapentina: Utilizado para el dolor neuropático y tiene algunas propiedades neuroprotectoras.

Memantina: Un antagonista del receptor NMDA utilizado en el tratamiento de la enfermedad de Alzheimer.

Singularidad del clorhidrato de riluzole

El clorhidrato de riluzole es único en su mecanismo de acción como antagonista del glutamato y su capacidad para inhibir múltiples vías involucradas en el daño neuronal . A diferencia de otros compuestos similares, el riluzole se dirige específicamente a los canales de sodio sensibles a la TTX y tiene una gama más amplia de efectos neuroprotectores .

Actividad Biológica

Riluzole hydrochloride, a benzothiazole derivative, is primarily recognized for its therapeutic role in treating amyotrophic lateral sclerosis (ALS). Its biological activity encompasses a range of mechanisms that contribute to neuroprotection and modulation of excitatory neurotransmission. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and emerging research findings regarding riluzole.

Riluzole exhibits several mechanisms that contribute to its biological activity:

- Glutamate Modulation : Riluzole inhibits the release of glutamate, a key excitatory neurotransmitter implicated in neurotoxicity and excitotoxicity associated with ALS. This effect is believed to occur through the activation of glutamate reuptake mechanisms and inhibition of presynaptic release .

- Sodium Channel Interaction : Riluzole stabilizes voltage-gated sodium channels (VGSCs) in their inactivated state, reducing neuronal excitability. This stabilization helps mitigate the hyperexcitability observed in ALS and other neurological conditions . The drug's binding to VGSCs occurs at therapeutically relevant concentrations (1-2 µM), which enhances channel inactivation without blocking them entirely .

- Metabolic Pathways : Riluzole is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of various metabolites, including N-hydroxyriluzole . The pharmacokinetics of riluzole indicate a mean elimination half-life of approximately 12 hours, with around 90% absorption and significant protein binding (96%) to plasma proteins .

Clinical Efficacy

Riluzole has been extensively studied for its effects on survival and disease progression in ALS patients. Key findings from clinical trials include:

- Survival Benefits : In two pivotal trials involving over 1,000 ALS patients, riluzole treatment was associated with a statistically significant increase in survival time compared to placebo. The median survival time increased from 11.8 months (placebo) to 14.8 months (riluzole) for patients receiving 100 mg/day .

- Real-World Evidence : A meta-analysis of real-world data supports these findings, indicating that early initiation of riluzole therapy significantly enhances survival rates among ALS patients .

- Adverse Effects : While generally well-tolerated, riluzole may cause side effects such as liver enzyme elevations and gastrointestinal disturbances. Regular monitoring is recommended for patients on long-term therapy .

Emerging Research and Case Studies

Recent studies have explored additional therapeutic potentials of riluzole beyond ALS:

- Post-Traumatic Stress Disorder (PTSD) : A randomized controlled trial indicated that riluzole augmentation could lead to significant reductions in PTSD symptoms as measured by the Clinician-Administered PTSD Scale (CAPS) .

- Osteosarcoma Treatment : Research has identified a novel mechanism by which riluzole activates c-Abl kinase, promoting pro-apoptotic pathways in osteosarcoma cells. This suggests potential repurposing of riluzole for cancer therapy .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to riluzole:

| Property | Details |

|---|---|

| Chemical Structure | 2-amino-6-(trifluoromethoxy)benzothiazole |

| Mechanism of Action | Glutamate release inhibition; VGSC stabilization |

| Absorption | ~90% absorption; bioavailability ~60% |

| Protein Binding | 96% bound to plasma proteins |

| Half-Life | ~12 hours |

| Primary Indication | Amyotrophic Lateral Sclerosis |

| Clinical Efficacy | Median survival increase from 11.8 to 14.8 months |

| Side Effects | Liver enzyme elevation; gastrointestinal issues |

Propiedades

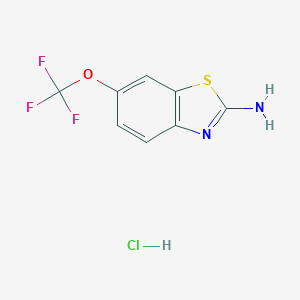

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS.ClH/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5;/h1-3H,(H2,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAOELIJQRYJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential therapeutic benefit of Riluzole hydrochloride in cisplatin-induced ototoxicity?

A1: this compound exhibits protective effects against cisplatin-induced hearing loss in guinea pigs. [] This protection was observed through reduced auditory brainstem response threshold shifts in animals treated with this compound prior to cisplatin administration. [] Transmission electron microscopy further revealed that this compound helped preserve the structural integrity of hair cells and the stria vascularis in the cochlea, which are crucial for hearing and often damaged by cisplatin. []

Q2: Are there any analytical methods available to assess the quality and purity of this compound in pharmaceutical formulations?

A3: Yes, several analytical methods have been developed and validated for characterizing this compound in both bulk form and pharmaceutical dosage forms. [, ] These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.